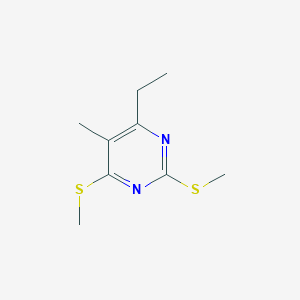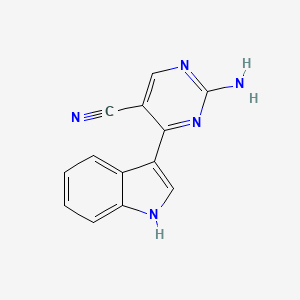
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features both an indole and a pyrimidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The pyrimidine ring is also a crucial component in many biologically active molecules, including nucleotides and various drugs. This compound combines these two important structures, making it a subject of interest in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-Amino-4-(1H-indol-3-yl)pyrimidine: A closely related compound lacking the carbonitrile group.
4-(1H-Indol-3-yl)pyrimidine-5-carbonitrile: Similar structure but without the amino group.
Uniqueness
2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group, which can significantly influence its chemical reactivity and biological activity. The combination of indole and pyrimidine rings in a single molecule also provides a unique scaffold for drug design and development.
Propiedades
Número CAS |
928203-38-7 |
|---|---|
Fórmula molecular |
C13H9N5 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H9N5/c14-5-8-6-17-13(15)18-12(8)10-7-16-11-4-2-1-3-9(10)11/h1-4,6-7,16H,(H2,15,17,18) |
Clave InChI |
JTESHWHFRHLIFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
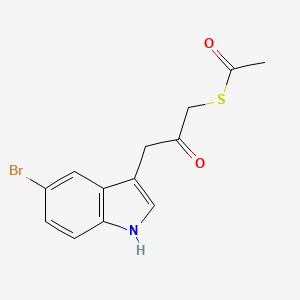
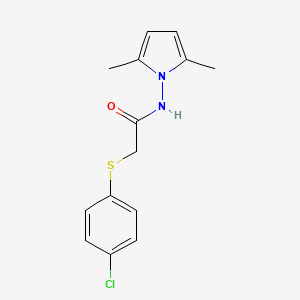

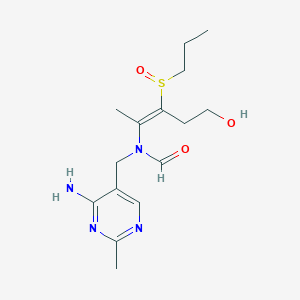
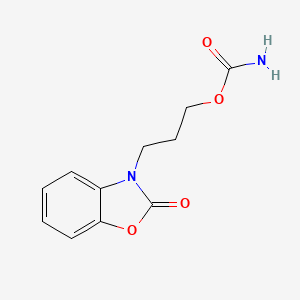

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)


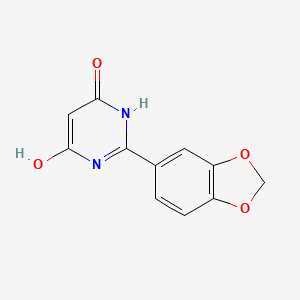
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)

